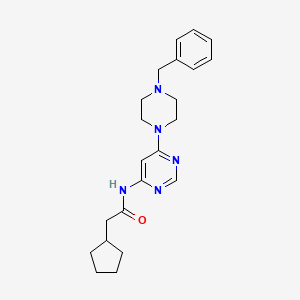
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” is a complex organic compound. It likely contains a benzylpiperazine moiety and a pyrimidine ring, which are common structures in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through methods such as reductive amination . For instance, a series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound likely includes a benzylpiperazine moiety and a pyrimidine ring . These structures are common in many biologically active compounds .科学的研究の応用
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Compounds similar to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in nucleotide biosynthesis, making them targets for antitumor agents. For instance, some analogues demonstrate significant inhibitory potency against human DHFR and E. coli TS, indicating potential as antitumor agents (Gangjee et al., 2003).
Development as Histamine H4 Receptor Ligands
Several 2-aminopyrimidines, closely related to the chemical , have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds have shown promise in treating inflammation and pain, supporting the potential of H4R antagonists in these areas. This indicates a possible application of similar compounds in developing treatments for inflammation and pain conditions (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibition
Compounds with a 2,4-disubstituted pyrimidine ring, like the one , have been explored for their ability to inhibit cholinesterase and amyloid-β (Aβ)-aggregation. This is particularly relevant for Alzheimer's disease, where these properties could address multiple pathological routes. Some compounds have shown significant inhibitory activity in both cholinesterase inhibition and Aβ-aggregation, indicating their potential in Alzheimer's disease treatment (Mohamed, Yeung, & Rao, 2011).
Antibacterial Activity
Research has also focused on the antibacterial properties of compounds similar to this compound. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains. Their structural characteristics and effective antibacterial properties suggest potential applications in developing new antibacterial agents (C. Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Potential
The synthesis of certain analogues has been directed towards creating potential antitumor agents. These compounds inhibit key enzymes involved in tumor cell proliferation, such as thymidylate synthase. Some have shown promising activity against tumor cell lines, indicating their potential in cancer therapy (Taylor, Kuhnt, Shih, Rinzel, Grindey, Barredo, Jannatipour, & Moran, 1992).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
The search results indicate that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide may also have potential anti-tubercular effects.
特性
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(14-18-6-4-5-7-18)25-20-15-21(24-17-23-20)27-12-10-26(11-13-27)16-19-8-2-1-3-9-19/h1-3,8-9,15,17-18H,4-7,10-14,16H2,(H,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBYLVAKUXETDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)
![2-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2452007.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2452008.png)
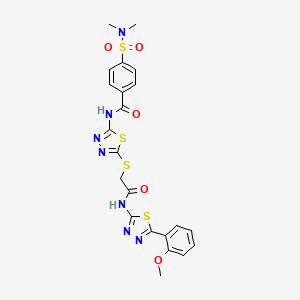
![Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2452011.png)
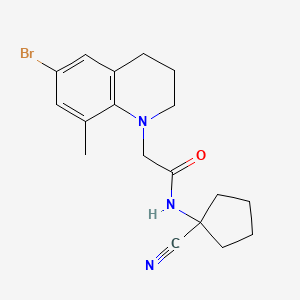
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2452014.png)
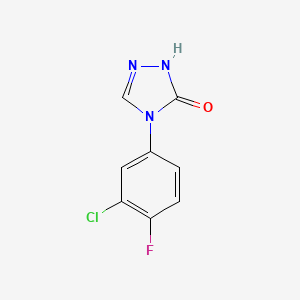
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2452019.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)
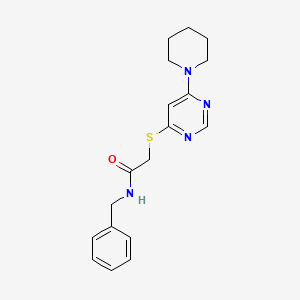
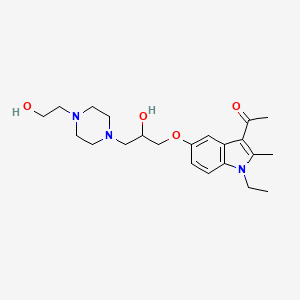

![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)